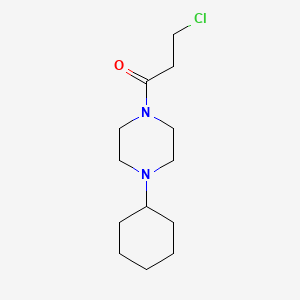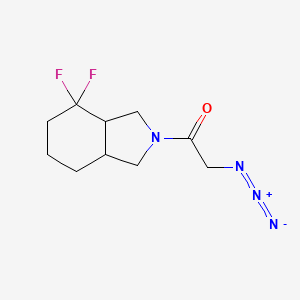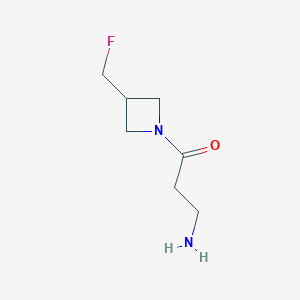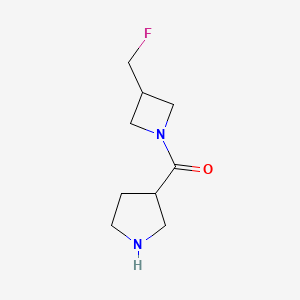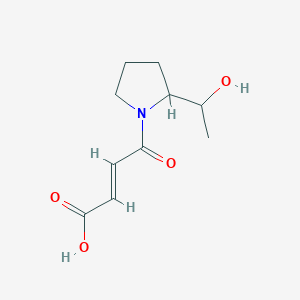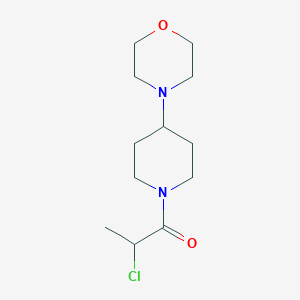
2-Chloro-1-(4-morpholinopiperidin-1-yl)propan-1-one
Descripción general
Descripción
2-Chloro-1-(4-morpholinopiperidin-1-yl)propan-1-one, otherwise known as CMP-1, is a small molecule that is used in a variety of scientific research applications. CMP-1 is a versatile and highly reactive compound, making it a popular choice for a range of research applications.
Aplicaciones Científicas De Investigación
Pharmacological Interest of Morpholine Derivatives
Morpholine derivatives exhibit a wide range of pharmacological activities, making them of significant interest in medicinal chemistry. The review by Asif and Imran (2019) highlights the importance of morpholine and its analogues in developing compounds with diverse pharmacological profiles, including antiviral, antitumor, and antimicrobial activities. This suggests that "2-Chloro-1-(4-morpholinopiperidin-1-yl)propan-1-one" could potentially be investigated for similar pharmacological applications given its morpholine structure.
Read More - Asif and Imran (2019)
Chloroquine and Its Derivatives in Disease Management
The research on chloroquine and its derivatives, including their repurposing for various infectious and noninfectious diseases, provides a framework for understanding how "2-Chloro-1-(4-morpholinopiperidin-1-yl)propan-1-one" might be utilized. Njaria et al. (2015) discuss the exploration of chloroquine's biochemical properties for new therapeutic applications, suggesting a potential avenue for research into similar compounds with chloro-containing structures.
Read More - Njaria et al. (2015)
Emerging Contaminants and Environmental Research
The environmental occurrence and impact of chlorophenols, as reviewed by Peng et al. (2016), might provide a context for studying "2-Chloro-1-(4-morpholinopiperidin-1-yl)propan-1-one" in environmental sciences. Understanding the behavior and effects of chloro-containing compounds in the environment can guide research into the environmental applications or implications of similar compounds.
Propiedades
IUPAC Name |
2-chloro-1-(4-morpholin-4-ylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O2/c1-10(13)12(16)15-4-2-11(3-5-15)14-6-8-17-9-7-14/h10-11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOKMAZFOYQVJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N2CCOCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-chloro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide](/img/structure/B1477712.png)
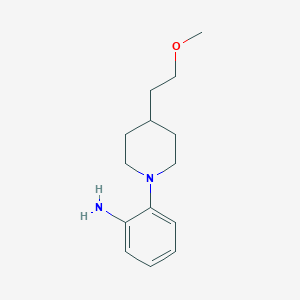
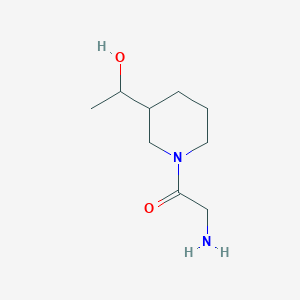
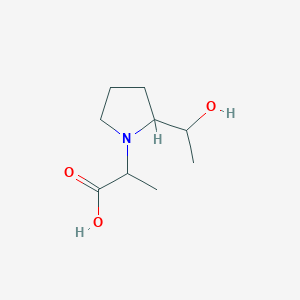
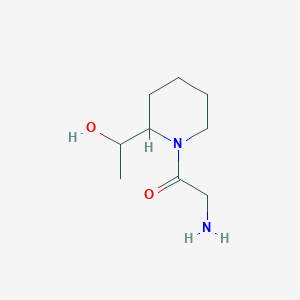
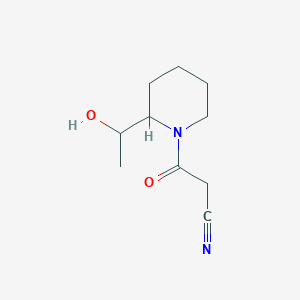

![1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477723.png)
